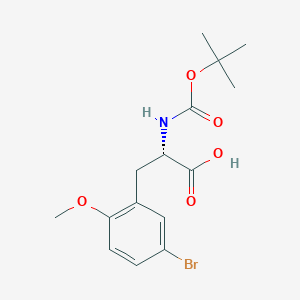

Boc-5-bromo-2-methoxy-L-phenylalanine

Descripción general

Descripción

Boc-5-bromo-2-methoxy-L-phenylalanine is a synthetic amino acid derivative used primarily in research settings. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a methoxy group at the 2-position on the phenyl ring. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-2-methoxy-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.

Bromination: The protected phenylalanine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

Methoxylation: The brominated intermediate is then methoxylated at the 2-position using a methoxylating agent like sodium methoxide in methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in solvents like dimethylformamide (DMF) or acetonitrile.

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc group removal.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives of the compound can be formed.

Deprotected Amino Acid: Removal of the Boc group yields 5-bromo-2-methoxy-L-phenylalanine

Aplicaciones Científicas De Investigación

Chemistry

Boc-5-bromo-2-methoxy-L-phenylalanine serves as a crucial building block in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it particularly valuable in solid-phase peptide synthesis (SPPS). The presence of bromine and methoxy groups enhances its reactivity, allowing for specific substitution reactions that are essential in organic synthesis.

Biology

In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity. It plays a role in investigating protein folding, stability, and dynamics, which are critical for understanding various biological processes. The unique properties of this compound allow researchers to probe structural dynamics in different environments effectively.

Medicine

The compound has been explored for its potential in drug development, particularly in designing peptide-based drugs targeting specific proteins or pathways involved in diseases such as cancer. Research indicates that derivatives of this compound can act as enzyme inhibitors, offering therapeutic potential against specific enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of peptides synthesized from this compound in various biological contexts:

- Anticancer Activity : Peptides derived from this compound have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231). Studies report IC50 values indicating significant antiproliferative effects.

- Protein Engineering : The compound has been utilized to enhance protein stability and functionality, which is essential for developing biopharmaceuticals.

- Bioconjugation Applications : Its properties facilitate bioconjugation processes that link biomolecules for targeted therapies, crucial in cancer treatment and diagnostics.

Mecanismo De Acción

The mechanism of action of Boc-5-bromo-2-methoxy-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, affecting the overall conformation and activity of the peptides .

Comparación Con Compuestos Similares

Boc-5-bromo-L-phenylalanine: Lacks the methoxy group, making it less hydrophobic.

Boc-2-methoxy-L-phenylalanine: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Boc-5-methoxy-L-phenylalanine: Has a methoxy group at the 5-position instead of bromine, altering its chemical properties.

Uniqueness: Boc-5-bromo-2-methoxy-L-phenylalanine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and physical properties. This combination allows for versatile applications in peptide synthesis and biochemical research .

Actividad Biológica

Boc-5-bromo-2-methoxy-L-phenylalanine is a synthetic derivative of phenylalanine, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of its aromatic ring. This compound is notable for its potential applications in medicinal chemistry, particularly in peptide synthesis and as a building block for more complex molecules. This article reviews the biological activity of this compound, focusing on its mechanism of action, binding properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀BrNO₅, with a molecular weight of approximately 374.23 g/mol. The tert-butoxycarbonyl (Boc) group at the amino terminus serves to protect the amine during peptide synthesis, preventing unwanted reactions that could compromise the integrity of the compound.

This compound functions primarily through its incorporation into peptides, influencing their structural and biological activities. The presence of halogen (bromine) and methoxy groups enhances its reactivity and potential interactions with biological targets. Studies have shown that these functional groups can facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and enzymes.

Binding Affinity and Interaction Studies

Recent research has explored the binding affinity of this compound with various biological targets. For instance, docking studies have indicated that this compound interacts favorably with specific residues in proteins such as LAT1 (L-type amino acid transporter 1), where it forms critical hydrogen bonds and hydrophobic interactions that contribute to its biological efficacy .

Table 1: Binding Interactions of this compound with LAT1

| Interaction Type | Residue Involved | Binding Energy Contribution |

|---|---|---|

| Hydrogen Bonding | I63, S66 | Significant |

| Hydrophobic Interaction | F252, G255 | Moderate |

| Electrostatic Forces | I139, F402 | Minor |

Applications in Medicinal Chemistry

This compound has several potential applications in drug development:

- Peptide Synthesis : It serves as a valuable building block in the synthesis of peptide-based therapeutics.

- Targeted Drug Delivery : Its unique structure may allow for selective targeting of specific receptors or enzymes.

- Antimicrobial Activity : Preliminary studies suggest that halogenated amino acids can exhibit antibacterial properties, potentially offering new avenues for antibiotic development .

Case Study 1: Antimicrobial Activity

A study evaluated various halogenated amino acids, including derivatives similar to this compound, for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-halogenated counterparts .

Case Study 2: Peptide Therapeutics

In another study focusing on peptide therapeutics, this compound was incorporated into peptides designed to target specific cancer cell receptors. The modified peptides demonstrated improved binding affinity and selectivity towards cancer cells compared to standard L-phenylalanine-containing peptides .

Propiedades

IUPAC Name |

(2S)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKQEACMEPBJKP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164637 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261165-03-1 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.